molecular formula C10H10O3 B2649466 Methyl 2-(4-formylphenyl)acetate CAS No. 96524-70-8

Methyl 2-(4-formylphenyl)acetate

Katalognummer B2649466
CAS-Nummer: 96524-70-8
Molekulargewicht: 178.187
InChI-Schlüssel: YPJYQGMVBYQTTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“Methyl 2-(4-formylphenyl)acetate” is a chemical compound with the CAS Number: 96524-70-8 . It has a molecular weight of 178.19 and its IUPAC name is methyl (4-formylphenyl)acetate . The compound is solid in physical form .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-formylphenyl)acetate” is represented by the formula C10H10O3 . The InChI Code for this compound is 1S/C10H10O3/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5,7H,6H2,1H3 .


Chemical Reactions Analysis

“Methyl 2-(4-formylphenyl)acetate” may undergo reactions such as alkaline hydrolysis . The rate coefficients for this reaction have been measured in water at several temperatures .


Physical And Chemical Properties Analysis

“Methyl 2-(4-formylphenyl)acetate” is a solid compound . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Wissenschaftliche Forschungsanwendungen

1. Use in Ionic Liquids for CO2 Capture

Methyl 2-(4-formylphenyl)acetate has applications in the field of ionic liquids, particularly for CO2 capture and natural gas sweetening. A study explored the solubility of CO2 in protic ionic liquids, including N-methyl-2-hydroxyethylammonium acetate, under high pressure, highlighting the potential of these compounds in environmental and industrial processes (Mattedi et al., 2011).

2. Crystal Structure and Molecular Interactions

The molecular structure of (E)-Methyl 2-(3-cinnamoylthioureido)acetate, a related compound, has been examined. This research revealed insights into its intramolecular hydrogen bonding and intermolecular interactions, forming a two-dimensional hydrogen-bonding network. Such studies are crucial for understanding the compound's properties and potential applications in various fields (Hassan et al., 2010).

3. Synthesis of Hemiacetal Analogues

Research has been conducted on the synthesis of hemiacetal analogues using derivatives of methyl 2-(2-nitrophenylthio)acetate. This study contributes to the understanding of the chemical properties and potential applications of methyl 2-(4-formylphenyl)acetate analogues in creating compounds found in Gramineae and Acanthaceae (Sicker et al., 1994).

4. Formation of Aryl Alkyl Alcohol Simple Acid Esters

Methyl 2-(4-formylphenyl)acetate is a part of the fragrance structural group known as Aryl Alkyl Alcohol Simple Acid Esters (AAASAE). These compounds are synthesized by reacting aryl alkyl alcohol with simple carboxylic acids. The toxicologic and dermatologic properties of these compounds, including 2-methyl-4-phenyl-2-butyl acetate, have been reviewed, shedding light on their safety and applications in fragrances (Mcginty et al., 2012).

5. Potential in Nonlinear Optical Activity

A study on methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(4-chlorophenyl) prop-2-enoate, a derivative of methyl 2-(4-formylphenyl)acetate, indicated its potential for nonlinear optical activity. This research highlights the compound's utility in materials science and optoelectronics (Murugavel et al., 2016).

Safety and Hazards

“Methyl 2-(4-formylphenyl)acetate” is classified under the GHS07 hazard class . The compound has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name

methyl 2-(4-formylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-10(12)6-8-2-4-9(7-11)5-3-8/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJYQGMVBYQTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-formylphenyl)acetate

Synthesis routes and methods I

Procedure details

To a mixture of N-methylmorpholine-N-oxide (63.9 g, 545 mmol) in MeCN (848 g) and toluene (742 g), was added a solution of methyl [4-(bromomethyl)phenyl]acetate (53.0 g) in toluene (212 g) at 0 to 25° C. After stirring for 5 hr, water (106 g) was added to the reaction mixture. The aqueous layer was removed and remaining MeCN in the organic layer was removed under reduced pressure. The remaining toluene solution was washed with water twice (530 g×2), and concentrated under reduced pressure at a temperature below 40° C. until the weight of the solution was 233 g. An activated charcoal (3 g) was added to the solution and removed by filtration. To the solution was added 2,6-dibutyl-4-hydroxytoluene (152 mg), and concentrated under reduced pressure to give the subtitle compound. Yield 30.9 g, 79% from methyl [4-(bromomethyl)phenyl]acetate; 1H NMR (DMSO-d6) δ 9.99 (s, 1H), 7.87 (d, 2H), 7.86 (d, 2H), 3.83 (s, 2H), 3.63 (s, 3H)
Quantity
63.9 g
Type
reactant
Reaction Step One
Name
Quantity
848 g
Type
solvent
Reaction Step One
Quantity
742 g
Type
solvent
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step Two
Quantity
212 g
Type
solvent
Reaction Step Two
Name
Quantity
106 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Acetyl chloride (5 mL) was added cautiously to solution of (4-hydroxymethylphenyl)acetic acid (5.78 g) in methanol (200 mL), stirred for 18 hours and evaporated. The residue was dissolved in dichloromethane (100 mL) and treated with manganese (IV) oxide (29.47 g), stirred for 18 hours and filtered through Celite. The filter pad was washed with dichloromethane and the combined filtrates evaporated. Purification on silica, eluting with 20% diethyl ether in iso-hexane, afforded the subtitle compound as a white solid (3.60 g).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5.78 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Acetyl chloride (5 mL) was added to an ice-cooled solution of 4-(hydroxymethyl)phenylacetic acid (5.78 g, 34.8 mmol) in methanol (200 mL). The reaction mixture allowed to warm to RT at stirred at this temperature for 42 hours. The solvent was evaporated at reduced pressure and the residue dissolved in DCM (100 mL). Manganese dioxide (29.47 g, 339 mmol) was added and the resultant suspension stirred at RT for 18 hours. The suspension was filtered through celite and the filter cake washed with further DCM. The solvent was evaporated at reduced pressure and the residue was purified by flash column chromatography eluting with 0-25% ethyl acetate in iso-hexane to afford the title compound (1.72 g, 28%).
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.78 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
29.47 g
Type
catalyst
Reaction Step Four
Yield
28%

Synthesis routes and methods IV

Procedure details

To a stirring solution of Dess-Martin Periodinane (1.5 eq) in dichloromethane (0.3 M) at room temperature under nitrogen was added a solution of 29 in dichloromethane (0.2 M). After 4 hours the reaction was diluted with ether (0.1 M). The reaction mixture was then poured into a solution of sodium thiosulfate (10.5 eq) in saturated sodium bicarbonate (0.5 M) and stirred for 30 minutes. The phases were separated and the organic phase was washed with saturated sodium bicarbonate (1×), H2O (1×) and brine (1×) then dried over sodium sulfate, filtered and concentrated in vacuo to afford the product. (94%) 1H NMR (400 MHz, CDCl3) δ 10.00 (s, 1H), 7.86 (d, 2H), 7.46 (d, 2H), 3.72 (m, 5H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.